N-(2-methyl-2H-indazol-6-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide
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Overview
Description
N-(2-methyl-2H-indazol-6-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes an indazole ring, a tetrahydropyran moiety, and an isonicotinamide group, suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2H-indazol-6-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves multiple steps:
Formation of the Indazole Ring: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Tetrahydropyran Moiety: This step may involve etherification reactions where a tetrahydropyran-4-ol derivative is reacted with a suitable leaving group.
Attachment of the Isonicotinamide Group: This can be done through amide bond formation using isonicotinic acid or its derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indazole ring or the tetrahydropyran moiety.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
N-(2-methyl-2H-indazol-6-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving indazole derivatives.
Medicine: Possible therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methyl-2H-indazol-6-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds with similar indazole structures.
Isonicotinamide Derivatives: Compounds containing the isonicotinamide group.
Tetrahydropyran Derivatives: Compounds with the tetrahydropyran moiety.
Uniqueness
N-(2-methyl-2H-indazol-6-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is unique due to its combination of these three distinct structural features, which may confer unique chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
N-(2-methylindazol-6-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-23-12-14-2-3-15(11-17(14)22-23)21-19(24)13-4-7-20-18(10-13)26-16-5-8-25-9-6-16/h2-4,7,10-12,16H,5-6,8-9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQVCMYLNZRMLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)NC(=O)C3=CC(=NC=C3)OC4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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